molecular formula C22H22ClN5O2 B2478579 N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-80-5

N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2478579
CAS RN: 946249-80-5
M. Wt: 423.9
InChI Key: VXXIRBPIQCTALX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, commonly known as CPP, is a chemical compound used in scientific research for studying the central nervous system. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory formation.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, and its analogs, have been studied for their interactions with various receptors. For example, a study conducted by Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing conformational analysis and developing unified pharmacophore models (Shim et al., 2002).

Synthesis and Chemical Analysis

The synthesis of similar compounds has been a topic of research. Shahinshavali et al. (2021) reported an alternative route for the synthesis of a structurally related compound (Shahinshavali et al., 2021). Also, studies like Patil et al. (2021) have synthesized and characterized new derivatives for applications like antimicrobial evaluation (Patil et al., 2021).

Antimicrobial and Antibacterial Activities

Some studies have explored the antimicrobial and antibacterial activities of related compounds. For instance, the study by Patil et al. (2021) mentioned above also includes in vitro antimicrobial screening against various bacterial and fungal strains (Patil et al., 2021).

Other Biological Activities

Studies have also focused on various biological activities of these compounds. For instance, Guna et al. (2009) investigated the biological activity of similar compounds against bacteria and fungi (Guna et al., 2009). Cann et al. (2012) developed a synthesis method for a potent CGRP receptor antagonist, indicating the therapeutic potential of these compounds (Cann et al., 2012).

Metabolic Studies

The metabolism of these compounds in various species, including humans, has also been investigated. Zhang et al. (2000) studied the metabolism of a dopamine D(4)-selective antagonist, providing insights into the metabolic pathways (Zhang et al., 2000).

Antitubercular and Herbicidal Activities

The compounds have shown potential in antitubercular and herbicidal applications. Bodige et al. (2020) synthesized derivatives and evaluated their antitubercular and antibacterial activities (Bodige et al., 2020). Jojima and Tamura (1966) prepared series of phenoxypyrimidines and phenoxytriazines to be evaluated as herbicides (Jojima & Tamura, 1966).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-16-24-20(15-21(25-16)30-19-8-3-2-4-9-19)27-10-12-28(13-11-27)22(29)26-18-7-5-6-17(23)14-18/h2-9,14-15H,10-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXIRBPIQCTALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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